

Environmental Fate and Transport of Dichloropropanes in Soil: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-DCP

Cat. No.: B12389225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dichloropropanes, specifically 1,2-dichloropropane (1,2-DCP) and 1,3-dichloropropane (1,3-DCP), in the soil environment. Dichloropropanes have been used as soil fumigants and are found as byproducts in industrial processes.[\[1\]](#)[\[2\]](#)[\[3\]](#) Understanding their behavior in soil is critical for assessing their environmental risk and developing remediation strategies. This document summarizes key physicochemical properties, details the primary fate and transport mechanisms, and outlines experimental methodologies used to study these processes.

Physicochemical Properties of Dichloropropanes

The environmental behavior of dichloropropanes is governed by their physical and chemical properties. These properties influence their partitioning between soil, water, and air, as well as their susceptibility to degradation. A summary of key quantitative data is presented in Table 1.

Property	1,2-Dichloropropane	1,3-Dichloropropane	References
Molecular Weight (g/mol)	112.98	112.99	[4][5]
Water Solubility (mg/L at 20-25°C)	2,700 - 2,800	Miscible	[4][6]
Vapor Pressure (mm Hg at 20-25°C)	42 - 53.3	18.2	[4][7]
Henry's Law Constant (atm·m³/mol at 20-25°C)	1.67×10^{-3} - 2.82×10^{-3}	9.76×10^{-4}	[4][7]
Log Octanol-Water Partition Coefficient (Log Kow)	1.98 - 2.28	2.00	[4][7]
Soil Organic Carbon-Water Partition Coefficient (Koc) (L/kg)	47	290 (estimated)	[7][8]

Core Environmental Fate and Transport Processes

The primary processes that dictate the fate and transport of dichloropropanes in soil are volatilization, sorption, degradation (including hydrolysis and biodegradation), and leaching.

Volatilization

Volatilization is a significant dissipation pathway for dichloropropanes from the soil surface.[6] Their relatively high vapor pressures and Henry's Law constants indicate a tendency to partition from the soil and water phases into the air.[4][7] The rate of volatilization is influenced by soil type, moisture content, temperature, and the depth of incorporation. For instance, it is estimated that 5-10% of the cis-isomer of 1,3-dichloropropene is lost to the atmosphere from a warm, moist sandy loam.[6] The potential for volatilization exists from both moist and dry soil surfaces.[7][9]

Sorption

Sorption to soil particles can retard the movement of dichloropropanes and reduce their availability for other processes like volatilization and biodegradation. The extent of sorption is primarily influenced by the soil organic carbon content. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting sorption. 1,2-Dichloropropane has a measured Koc of 47 in a silt loam soil, suggesting low sorption and high mobility.^[8] In contrast, 1,3-dichloropropane has an estimated Koc of 290, indicating moderate mobility in soil.^{[7][9]} Adsorption of 1,2-DCP to clay minerals can occur in dry soil, but it readily desorbs when the soil is moist.^[8]

Degradation

Degradation is a critical process for the removal of dichloropropanes from the soil environment. It can occur through both abiotic (chemical) and biotic (microbial) pathways.

Hydrolysis: This is a major abiotic degradation pathway for dichloropropanes in soil and water.^[10] The rate of hydrolysis is dependent on pH, with higher pH favoring the reaction.^{[10][11]} For 1,3-dichloropropene, hydrolysis is the initial step in its degradation, forming 3-chloroallyl alcohol.^{[10][12]} The half-life of 1,3-dichloropropene in deionized water at 20°C is approximately 9.8 days.^{[10][11]} In soil, the hydrolysis rate of 1,3-D increases with soil moisture content.^[10] The hydrolysis half-life of 1,3-dichloropropane is estimated to be 2.3 years at pH 7 and 25°C, suggesting it is a slow process for this isomer in moist soils.^[9]

Biodegradation: Microbial degradation plays a crucial role in the breakdown of dichloropropanes in soil.^[12] Both aerobic and anaerobic biodegradation have been observed.

- **Aerobic Biodegradation:** The rate of aerobic biodegradation of 1,3-dichloropropene is highly dependent on the soil type, with reported half-lives ranging from 1.8 to 61 days.^[6] Repeated application of 1,3-D to soil can lead to accelerated microbial degradation.^[13] The primary metabolites of 1,3-dichloropropene biodegradation are 3-chloroallyl alcohol and 3-chloroacrylic acid.^[14]
- **Anaerobic Biodegradation:** Under anaerobic conditions, 1,2-dichloropropane can be reductively dechlorinated.^{[15][16]} Studies have shown the transformation of 1,2-DCP to 1-chloropropane and propene by anaerobic microcosms and enrichment cultures.^[15]

Continuous removal efficiencies of over 90% for 1,2-DCP have been achieved in anaerobic fluidized bed reactors.[1][17]

Leaching

Due to their moderate to high mobility, dichloropropanes have the potential to leach through the soil profile and contaminate groundwater.[8][18] The low Koc value of 1,2-DCP indicates a high potential for leaching.[8] Similarly, the Koc values for 1,3-dichloropropene also suggest high mobility in soil.[6] The extent of leaching is influenced by factors such as soil type, rainfall, and the rate of degradation. While there is potential for leaching, the rapid degradation of 1,3-D in many agricultural soils helps to mitigate this risk.[18]

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the environmental fate of dichloropropanes. Below are summaries of methodologies cited in the literature.

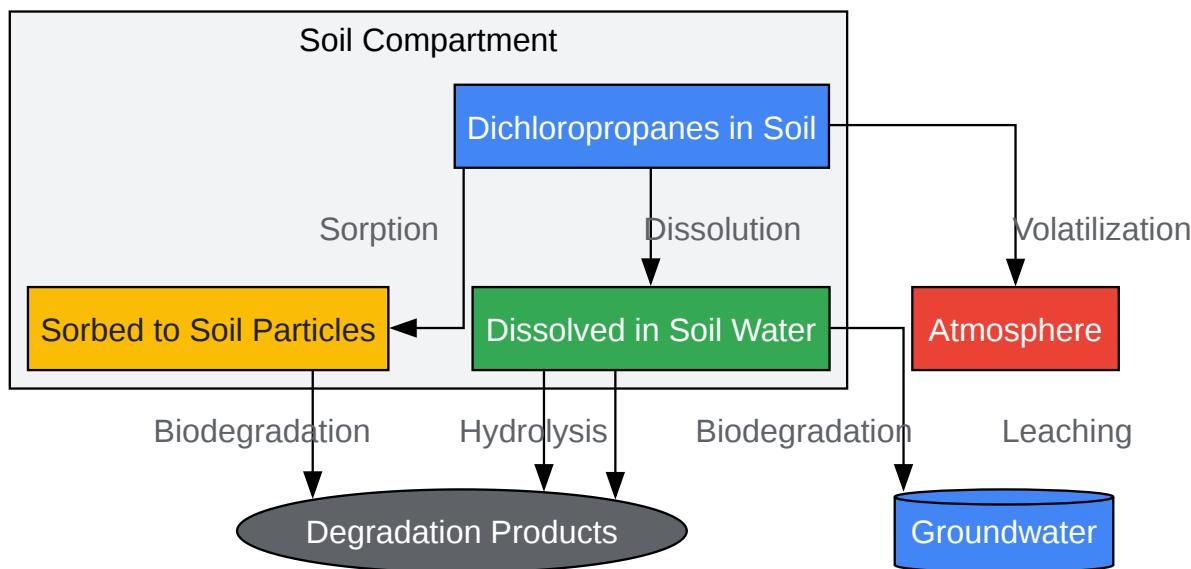
Soil Incubation Studies for Biodegradation

- Objective: To determine the rate of biodegradation of dichloropropanes in soil under controlled laboratory conditions.
- Methodology:
 - Soil samples are collected from the field, sieved, and characterized (e.g., for texture, organic matter content, pH).
 - The soil is brought to a specific moisture content (e.g., 10% by weight).[10]
 - The dichloropropane isomer (e.g., cis-, trans-1,3-D) is spiked into the soil at a known concentration.[10]
 - The treated soil is incubated in sealed containers at a constant temperature (e.g., 20°C). [10]
 - At various time intervals, subsamples of the soil are taken for analysis.

- The concentration of the parent compound and its degradation products are determined using gas chromatography (GC).[19]
- The rate of degradation and the half-life are calculated based on the disappearance of the parent compound over time.

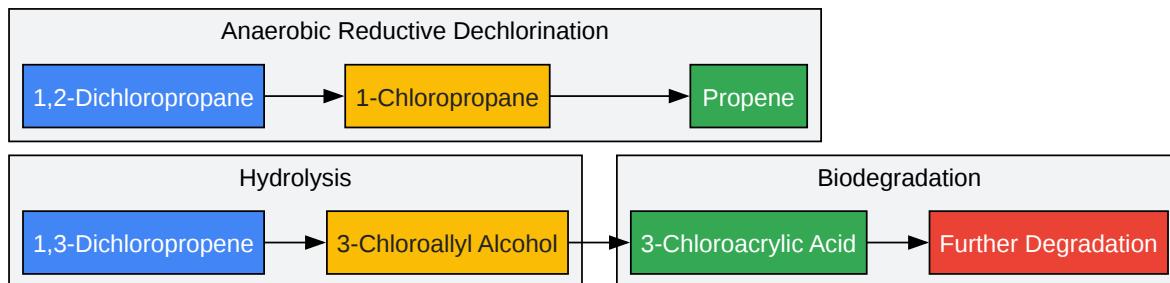
Hydrolysis Experiments

- Objective: To determine the rate of chemical hydrolysis of dichloropropanes in water and soil.
- Methodology:
 - For aqueous hydrolysis, the dichloropropane is added to deionized water or buffer solutions of different pH values.[10]
 - For soil hydrolysis, the compound is added to sterilized (e.g., autoclaved) soil to inhibit microbial activity.[19]
 - The solutions or soil slurries are incubated at a constant temperature.[10]
 - The disappearance of the parent compound or the release of chloride ions is monitored over time.[10]
 - The hydrolysis rate constant and half-life are then calculated.

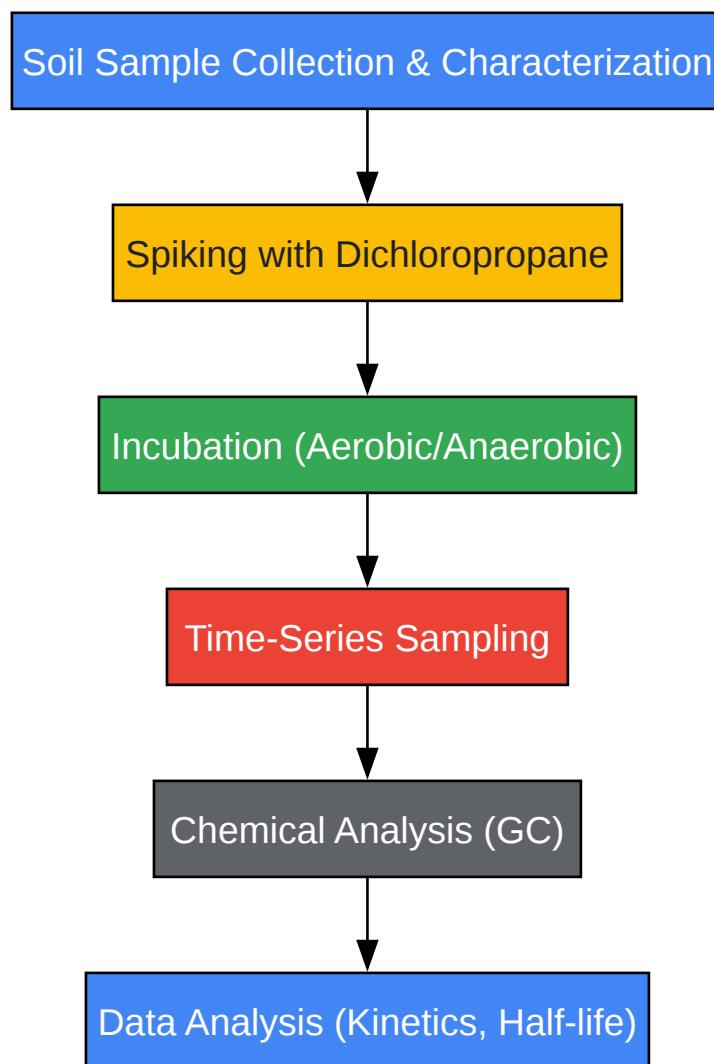

Anaerobic Degradation Studies

- Objective: To investigate the biodegradation of dichloropropanes under anaerobic conditions.
- Methodology:
 - Anaerobic microcosms are established using sediment or sludge as the inoculum.[15]
 - A defined mineral medium is used, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
 - The dichloropropane is added as the substrate, and an electron donor (e.g., hydrogen, methanol, acetate) may be supplied.[1][16]

- The microcosms are incubated in the dark at a controlled temperature.
- The degradation of the parent compound and the formation of metabolites are monitored over time using GC.[1]


Visualizations

The following diagrams illustrate the key processes and pathways described in this guide.


[Click to download full resolution via product page](#)

Caption: Key environmental fate and transport processes of dichloropropanes in the soil.

[Click to download full resolution via product page](#)

Caption: Simplified degradation pathways for 1,3-dichloropropene and 1,2-dichloropropane.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for studying dichloropropane degradation in soil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. iwaponline.com [iwaponline.com]
- 2. Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) [inchem.org]
- 3. 1,2-Dichloropropane | C3H6Cl2 | CID 6564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 1,3-DICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. epa.gov [epa.gov]
- 7. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. echemi.com [echemi.com]
- 10. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of 1,3-Dichloropropene by *Pseudomonas cichorii* 170 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of 1,3-dichloropropene (1,3-d) in soils with different histories of field applications of 1,3-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. iwaponline.com [iwaponline.com]

- 18. Groundwater monitoring for 1,3-dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
- To cite this document: BenchChem. [Environmental Fate and Transport of Dichloropropanes in Soil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389225#environmental-fate-and-transport-of-dichloropropanes-in-soil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com